molecular formula C7H14S2 B14725131 1,4-Dithionane CAS No. 6573-47-3

1,4-Dithionane

Cat. No.: B14725131
CAS No.: 6573-47-3
M. Wt: 162.3 g/mol
InChI Key: KFEPKBKADVBCKD-UHFFFAOYSA-N
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Description

It is a heterocyclic compound composed of a six-membered ring containing two sulfur atoms at the 1 and 4 positions

Preparation Methods

1,4-Dithionane can be synthesized through several methods. One common synthetic route involves the alkylation of 1,2-ethanedithiol with 1,2-dibromoethane . The reaction typically proceeds under mild conditions, and the product can be purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4-Dithionane undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1,4-Dithionane exerts its effects involves its ability to undergo various chemical transformations. The sulfur atoms in the compound can participate in redox reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

1,4-Dithionane can be compared to other similar compounds, such as 1,2-dithiane and 1,3-dithiane . While all three compounds contain a six-membered ring with two sulfur atoms, their chemical properties and reactivity differ:

The uniqueness of this compound lies in its stability and versatility as a building block for various chemical transformations.

Properties

CAS No.

6573-47-3

Molecular Formula

C7H14S2

Molecular Weight

162.3 g/mol

IUPAC Name

1,4-dithionane

InChI

InChI=1S/C7H14S2/c1-2-4-8-6-7-9-5-3-1/h1-7H2

InChI Key

KFEPKBKADVBCKD-UHFFFAOYSA-N

Canonical SMILES

C1CCSCCSCC1

Origin of Product

United States

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